molecular formula C20H19FN2O3 B2952220 1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-41-6

1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2952220
CAS No.: 303986-41-6
M. Wt: 354.381
InChI Key: ZLVFEAVXFTXSKE-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-12-8-13(2)16(14(3)9-12)11-23-19(25)18(24)22(20(23)26)10-15-6-4-5-7-17(15)21/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVFEAVXFTXSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione (CAS No. 303986-41-6) is a synthetic compound belonging to the imidazolidine family. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H19FN2O3
  • Molar Mass : 354.37 g/mol
  • Density : 1.312 g/cm³ (predicted)
  • Boiling Point : 539.9 °C (predicted)
  • pKa : -2.86 (predicted) .

Antinociceptive Activity

Research has indicated that imidazolidine derivatives exhibit significant antinociceptive effects. In a study evaluating various imidazolidine compounds, one derivative demonstrated a notable reduction in pain response in animal models. The mechanism was suggested to involve modulation of central nervous system pathways related to pain perception .

Cardiovascular Effects

Another study focused on the cardiovascular implications of imidazolidine derivatives, including the examined compound. The results showed that certain derivatives induced hypotension and bradycardia in rat models. This effect was attributed to the activation of muscarinic receptors and subsequent nitric oxide release, which plays a crucial role in vascular relaxation .

In Vivo Studies

In vivo studies involving the compound showed significant effects on blood pressure and heart rate. For instance:

  • Hypotension : Doses ranging from 20 to 30 mg/kg resulted in a decrease in blood pressure by approximately 24% to 32%.
  • Bradycardia : Similar doses led to a heart rate reduction of about 28% to 50% .

In Vitro Studies

In vitro experiments demonstrated that the compound could induce relaxation of vascular tissues pre-contracted with phenylephrine, suggesting its potential as a vasodilator:

  • EC50 Value : The effective concentration for inducing relaxation was found to be 2.9×105M2.9\times 10^{-5}M, which was significantly altered upon endothelial removal or inhibition of nitric oxide synthase .

Case Study 1: Antinociceptive Effects

A study published in Molecules examined the analgesic properties of various imidazolidine derivatives. The compound was tested in hot plate assays and showed promising results in reducing pain sensitivity compared to control groups .

Case Study 2: Cardiovascular Implications

In another significant investigation, researchers assessed the cardiovascular effects of imidazolidine derivatives in a controlled laboratory setting. The findings indicated that compounds similar to the one discussed exhibited substantial hypotensive effects mediated through endothelial mechanisms .

Summary of Biological Activities

Activity TypeObserved EffectMechanism/Notes
AntinociceptiveSignificant pain reductionCentral nervous system modulation
CardiovascularHypotension and bradycardiaEndothelial muscarinic receptor activation; NO release
Vascular RelaxationInduced relaxation of pre-contracted vesselsEC50 = 2.9×105M2.9\times 10^{-5}M

Scientific Research Applications

Based on the search results, information is available regarding the properties, synthesis, and potential applications of related compounds, but there is no direct information about the applications of “1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione”. The search results provide information on related compounds and their applications in scientific research:

  • As an inhibitor of bacterial virulence: A study synthesized novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives and evaluated them as inhibitors of bacterial virulence . Imidazolidine-2,4-diones showed complete inhibition of the protease enzyme and almost completely inhibited the production of hemolysin .
  • Antifungal Activity: Some pyrazole-4-carboxamides have been tested against phytopathogenic fungi and displayed moderate to excellent activities .
  • Hypotensive agent: One study showed that an imidazolidinic compound induced marked hypotension and bradycardia, possibly due to a decrease in peripheral resistances . This compound's relaxant effect may involve endothelial muscarinic receptor activation and consequent NO release .
  • Intermediate in synthesis: 1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione is a complex organic compound with potential applications in various scientific fields. It can be used as a building block in the synthesis of more complex molecules.

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